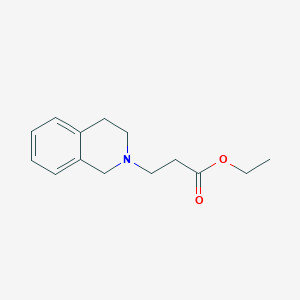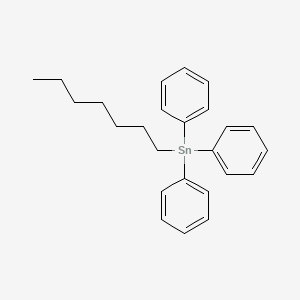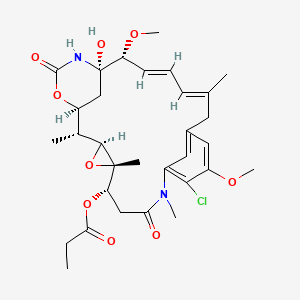
N'-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea is a chemical compound known for its unique structure and properties It is characterized by the presence of a butyl group, a tert-butyl group, an oxazole ring, and a methylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-butylurea with 5-tert-butyl-1,2-oxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and scalability. Continuous flow reactors and automated systems are often employed to maintain consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated groups.
Substitution: Substituted products with new functional groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea involves its interaction with specific molecular targets. The oxazole ring and urea moiety are key functional groups that enable the compound to bind to enzymes, receptors, or other biomolecules. This binding can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)-N,N’-dimethylurea
- N-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea
Uniqueness
N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
55808-00-9 |
|---|---|
Molekularformel |
C13H23N3O2 |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
3-butyl-1-(5-tert-butyl-1,2-oxazol-3-yl)-1-methylurea |
InChI |
InChI=1S/C13H23N3O2/c1-6-7-8-14-12(17)16(5)11-9-10(18-15-11)13(2,3)4/h9H,6-8H2,1-5H3,(H,14,17) |
InChI-Schlüssel |
SPOWMWMPCSKQGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)N(C)C1=NOC(=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



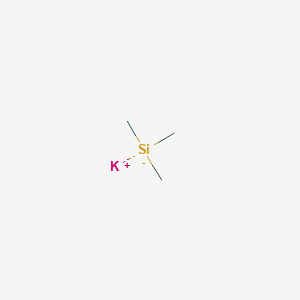
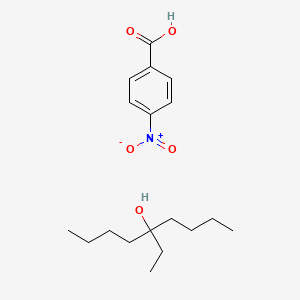

![6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14635394.png)
![Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14635408.png)

![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)
